REACTION_CXSMILES
|
[C:1]1([N:7]2[CH2:11][C:10]3([CH2:16][CH2:15][N:14](C(OCC4C=CC=CC=4)=O)[CH2:13][CH2:12]3)[O:9][C:8]2=[O:27])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Pd].C(O)C>[C:1]1([N:7]2[CH2:11][C:10]3([CH2:12][CH2:13][NH:14][CH2:15][CH2:16]3)[O:9][C:8]2=[O:27])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(OC2(C1)CCN(CC2)C(=O)OCC2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at room temperature
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvent
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(OC2(C1)CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |